N-(4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide
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Overview
Description
N-(4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide is a chemical compound that features a boronic ester group and a chloro-substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide typically involves the borylation of a chloro-substituted phenyl ring. One common method includes the reaction of 4-chloro-2-iodoacetophenone with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is carried out under an inert atmosphere at elevated temperatures to yield the desired boronic ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the compound is achieved through crystallization or chromatography techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: The boronic ester group participates in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate substitution reactions.
Solvents: Common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).
Major Products
Substitution Products: Depending on the nucleophile used, various substituted phenylacetamides can be obtained.
Coupling Products: Biaryl compounds are typically formed through Suzuki-Miyaura coupling reactions.
Scientific Research Applications
N-(4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry:
Material Science: Utilized in the synthesis of polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide involves its ability to undergo coupling reactions, forming stable carbon-carbon bonds. The boronic ester group acts as a nucleophile, reacting with electrophilic species in the presence of a palladium catalyst. This process is facilitated by the base, which deprotonates the boronic ester, enhancing its nucleophilicity.
Comparison with Similar Compounds
Similar Compounds
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
- 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane
Uniqueness
N-(4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide is unique due to the presence of both a chloro-substituted phenyl ring and a boronic ester group
Biological Activity
N-(4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings, including data tables and case studies.
The compound has the following chemical properties:
- Molecular Formula : C12H17BClNO2
- Molecular Weight : 253.53 g/mol
- CAS Number : 1073371-77-3
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. Research indicates that compounds containing boron can modulate enzyme activity and influence cellular processes such as apoptosis and cell proliferation.
Anticancer Activity
Several studies have investigated the anticancer properties of this compound. For instance:
- In vitro assays demonstrated that the compound inhibited the proliferation of cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) with an IC50 value of approximately 0.126 μM. This suggests a potent inhibitory effect on tumor growth while exhibiting significantly lower toxicity towards non-cancerous cells (MCF10A) .
Inhibition of Matrix Metalloproteinases (MMPs)
Another significant aspect of its biological activity is the inhibition of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9. These enzymes are crucial in cancer metastasis and tissue remodeling. The compound showed substantial inhibitory effects on these enzymes, which may contribute to its anticancer efficacy .
Pharmacokinetics and Toxicology
The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics in vivo. Toxicity studies reveal that the compound exhibits a significant safety margin compared to standard chemotherapeutics like 5-Fluorouracil (5-FU), suggesting it could be a safer alternative for cancer treatment .
Data Table: Biological Activity Summary
Activity | Cell Line | IC50 (µM) | Notes |
---|---|---|---|
Anticancer | MDA-MB-231 | 0.126 | Strong inhibition of cell proliferation |
Anticancer | MCF10A | >20 | Low toxicity compared to cancer cells |
MMP Inhibition | MMP-2 | Not specified | Significant inhibition observed |
MMP Inhibition | MMP-9 | Not specified | Significant inhibition observed |
Case Study 1: Efficacy in Animal Models
In a BALB/c nude mouse model inoculated with MDA-MB-231 cells, treatment with this compound resulted in a marked reduction in lung metastasis compared to control groups receiving no treatment. This study highlights the potential of this compound as a therapeutic agent in preventing cancer spread .
Case Study 2: Comparative Analysis with Standard Treatments
A comparative study involving this compound and 5-FU demonstrated that while both compounds inhibited tumor growth effectively, the former exhibited a more favorable selectivity index against normal cells. This suggests that it could minimize side effects commonly associated with traditional chemotherapeutics .
Properties
IUPAC Name |
N-[4-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BClNO3/c1-9(18)17-12-7-6-10(16)8-11(12)15-19-13(2,3)14(4,5)20-15/h6-8H,1-5H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRVKLPGHTKQJIT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)Cl)NC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70657308 |
Source
|
Record name | N-[4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70657308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.57 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
957063-08-0 |
Source
|
Record name | N-[4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70657308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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